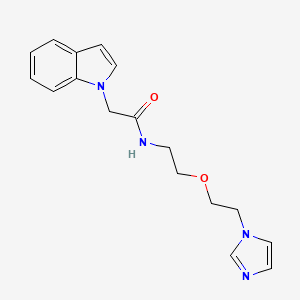

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide

Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring two heterocyclic moieties: an indole ring and an imidazole group. The indole moiety is linked to the acetamide core via a methylene group, while the imidazole is connected through a polyethylene glycol-like ethoxyethyl chain.

The compound’s synthesis likely involves multi-step reactions, including alkylation of indole with ethyl bromoacetate (as seen in similar indole-acetamide syntheses) followed by coupling with imidazole-containing intermediates using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and NMM (N-methylmorpholine) .

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-17(13-21-8-5-15-3-1-2-4-16(15)21)19-7-11-23-12-10-20-9-6-18-14-20/h1-6,8-9,14H,7,10-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOLEYIWPBYCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Derivative: Starting with an imidazole precursor, the ethoxyethyl chain can be introduced through nucleophilic substitution reactions.

Indole Functionalization: The indole moiety can be synthesized separately and then coupled with the imidazole derivative using amide bond formation techniques.

Final Coupling: The final step involves coupling the two functionalized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

Substitution: The imidazole and indole rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the imidazole or indole rings.

Scientific Research Applications

Synthesis Overview

The synthesis process generally includes:

- Formation of the imidazole derivative.

- Coupling with an ethoxy group.

- Final acetamide formation through reaction with an indole derivative.

Biological Activities

Research indicates that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds with similar structures. For instance, derivatives of indole and imidazole have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), HepG2 (liver cancer).

- Mechanism of Action : Induction of apoptosis via caspase activation, particularly caspase-3 and caspase-8, was noted in studies involving related compounds .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- In vitro studies demonstrated effectiveness against a range of bacterial strains.

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : As a lead compound for developing anticancer drugs targeting specific pathways involved in tumor growth and metastasis.

- Infection Control : As a potential antimicrobial agent that could complement existing antibiotics, particularly in treating resistant bacterial strains.

Case Study 1: Anticancer Evaluation

A study synthesized several indole-based compounds and evaluated their cytotoxicity against human cancer cell lines. One derivative showed an IC50 value of against HepG2 cells, indicating potent anti-proliferative activity .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of similar acetamide derivatives against Mycobacterium tuberculosis. The study found that certain compounds exhibited significant inhibitory effects on mycobacterial enzymes critical for survival .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and indole groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Key Research Findings

- Synthetic Routes : The target compound shares synthetic strategies with indole acylguanidine analogs (e.g., compound5), where indole alkylation and subsequent coupling reactions are critical . However, the imidazole-ethoxy-ethyl chain introduces additional complexity, requiring protection/deprotection steps to avoid side reactions.

- Biological Activity : Compounds like 26 () exhibit anti-inflammatory properties due to sulfonamide and chlorobenzoyl groups, which enhance metabolic stability and target affinity. In contrast, the target compound’s imidazole and indole moieties may favor interactions with neurotransmitter receptors (e.g., 5-HT receptors) .

- Toxicity Considerations : Nitroimidazole derivatives (e.g., ) show embryotoxicity at 1 mmol/L, whereas the absence of a nitro group in the target compound suggests a safer profile .

Functional Group Analysis

- Indole vs.

- Ether vs. Thioether Linkages : The ethoxyethyl chain in the target compound improves water solubility compared to thioether-based analogs (e.g., compound17), which may enhance bioavailability .

- Guanidine vs. Sulfonamide : Carbamimidoyl groups (compound5) increase basicity, favoring interactions with acidic residues in enzymes, whereas sulfonamides (compound26) enhance stability and selectivity for hydrophobic binding pockets .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a compound that integrates imidazole and indole moieties, which are known for their biological significance. This article delves into the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The compound can be broken down into its structural components:

- Imidazole moiety : Known for its role in various biological processes, including enzyme catalysis and as a building block for many pharmaceuticals.

- Indole moiety : Found in many natural products and is implicated in various pharmacological activities.

The chemical structure can be represented as follows:

Antimicrobial Activity

Studies have shown that compounds containing imidazole and indole derivatives exhibit significant antimicrobial properties. For instance, imidazole derivatives have been reported to possess antifungal activity against strains like Candida albicans, with some derivatives showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents such as fluconazole .

Anti-inflammatory Effects

Research indicates that indole-based compounds can modulate inflammatory pathways. Specifically, they may inhibit the activity of lipoxygenases (ALOX), which are involved in the biosynthesis of leukotrienes—mediators of inflammation. A study demonstrated that certain imidazole-indole hybrids selectively inhibited ALOX15, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

The integration of imidazole and indole structures has been linked to anticancer activity. Compounds with these scaffolds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, some derivatives were observed to exhibit cytotoxic effects against human cancer cell lines, highlighting their potential as chemotherapeutic agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that imidazole derivatives can influence ROS levels within cells, leading to altered cell signaling pathways.

Study 1: Antifungal Activity Assessment

A recent study synthesized a series of imidazole derivatives and tested their antifungal efficacy against various fungal strains. The results indicated that certain compounds exhibited MIC values significantly lower than traditional antifungal treatments, suggesting a promising avenue for developing new antifungal agents .

Study 2: Anti-inflammatory Mechanism Elucidation

In a study examining the anti-inflammatory properties of indole derivatives, researchers found that specific compounds inhibited ALOX15 activity by binding at the enzyme's active site. This inhibition was confirmed through molecular docking studies, demonstrating the potential for these compounds to serve as therapeutic agents in inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.